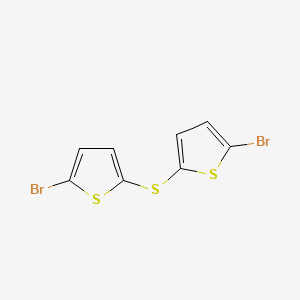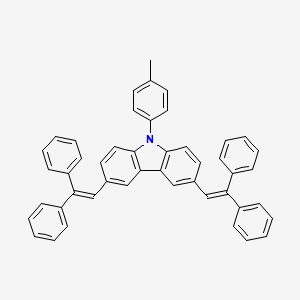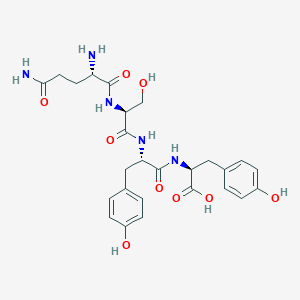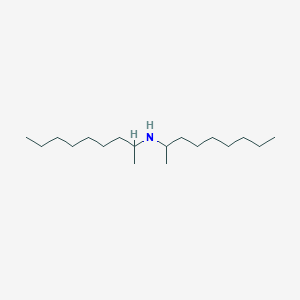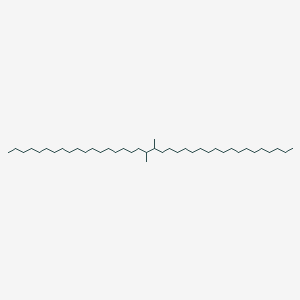![molecular formula C22H44O3Si B12564083 Methyl 12-[(trimethylsilyl)oxy]octadec-9-enoate CAS No. 143615-34-3](/img/structure/B12564083.png)
Methyl 12-[(trimethylsilyl)oxy]octadec-9-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 12-[(trimethylsilyl)oxy]octadec-9-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a trimethylsilyl group attached to an oxygen atom, which is further connected to a long-chain unsaturated fatty acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 12-[(trimethylsilyl)oxy]octadec-9-enoate typically involves the esterification of the corresponding fatty acid with methanol in the presence of a catalyst. The trimethylsilyl group is introduced through a silylation reaction, where a silylating agent such as trimethylsilyl chloride is used. The reaction conditions often include the use of a base like pyridine to facilitate the silylation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 12-[(trimethylsilyl)oxy]octadec-9-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and boron trifluoride etherate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 12-[(trimethylsilyl)oxy]octadec-9-enoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 12-[(trimethylsilyl)oxy]octadec-9-enoate involves its interaction with specific molecular targets. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The ester group can undergo hydrolysis to release the corresponding fatty acid, which may interact with biological pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl (9Z)-12-oxooctadec-9-enoate
- Methyl (10E)-12-octadec-10-enoate
- 9,12-Octadecadienoic acid, methyl ester
Uniqueness
Methyl 12-[(trimethylsilyl)oxy]octadec-9-enoate is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
143615-34-3 |
|---|---|
Molecular Formula |
C22H44O3Si |
Molecular Weight |
384.7 g/mol |
IUPAC Name |
methyl 12-trimethylsilyloxyoctadec-9-enoate |
InChI |
InChI=1S/C22H44O3Si/c1-6-7-8-15-18-21(25-26(3,4)5)19-16-13-11-9-10-12-14-17-20-22(23)24-2/h13,16,21H,6-12,14-15,17-20H2,1-5H3 |
InChI Key |
FEUQNCSVHBHROZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OC)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-benzyl-N-methylamine](/img/structure/B12564004.png)
![2-Fluorobenzo[f]quinoline](/img/structure/B12564009.png)
![1-{4-[(2,4-Dichlorophenyl)methoxy]phenyl}-1H-imidazole](/img/structure/B12564014.png)
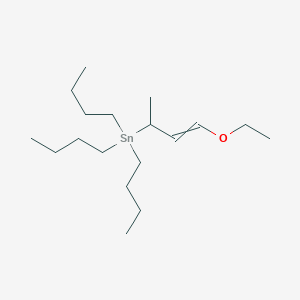
![2H-Pyran, tetrahydro-2-[1-[3-(phenylthio)-1-propynyl]ethoxy]-](/img/structure/B12564038.png)

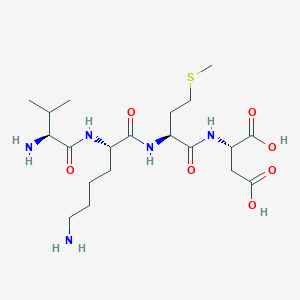
![Methanone, (2,4-dihydroxyphenyl)[4-(dimethylamino)phenyl]-](/img/structure/B12564057.png)
